molecular formula C19H13BrN2O3S B11697296 (5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11697296
M. Wt: 429.3 g/mol
InChI Key: FGEIENRYHASGPX-NXVVXOECSA-N
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Description

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, a benzyl group, and a brominated indole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and the introduction of the benzyl and brominated indole groups. One common synthetic route involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with α-haloketones under basic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Bromination of Indole: The indole moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling Reactions: The brominated indole and the thiazolidine-2,4-dione core can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diabetes and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with anti-inflammatory and antidiabetic properties.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the brominated indole moiety and the benzyl group. These features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H13BrN2O3S

Molecular Weight

429.3 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H13BrN2O3S/c1-21-14-8-7-12(20)9-13(14)15(17(21)23)16-18(24)22(19(25)26-16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b16-15-

InChI Key

FGEIENRYHASGPX-NXVVXOECSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

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